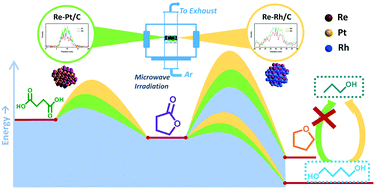Influence of Re–M interactions in Re–M/C bimetallic catalysts prepared by a microwave-assisted thermolytic method on aqueous-phase hydrogenation of succinic acid†
Catalysis Science & Technology Pub Date: 2017-09-18 DOI: 10.1039/C7CY01039G
Abstract
Carbon-supported Re–M (M = Pt and Rh) bimetallic catalysts with controlled size and composition were synthesized by using a microwave-assisted thermolytic method and evaluated in the aqueous phase hydrogenation of succinic acid. The Re–M interaction contributes to the inhibition of aggregation of particles and to the improvement in the catalytic activity for succinic acid hydrogenation through decreasing the activation energy. The Re–M interaction favors the ring opening of γ-butyrolactone, an intermediate product, to 1,4-butanediol instead of the hydrogenation and dehydration to tetrahydrofuran observed over a Re/C catalyst. The kinetic study proves that the Re–M interaction can increase the relative formation rate of 1,4-butanediol more than that of tetrahydrofuran, while the strength of the Re–M interaction has a limited influence on the product selectivity. It was shown that the Re–Rh interaction can reduce the direct hydrogenolysis of succinic acid, but it cannot avoid the hydrogenolysis of 1,4-butanediol, thus limiting the selectivity to this product. According to the kinetic mechanism, ring opening of γ-butyrolactone is favored at low temperature while direct hydrogenation to tetrahydrofuran is favored at high temperature.


Recommended Literature
- [1] A scalable and facile synthesis of alumina/exfoliated graphite composites by attrition milling†
- [2] High performance hybrid carbon fillers/binary–polymer nanocomposites with remarkably enhanced positive temperature coefficient effect of resistance
- [3] Tandem modification of amphiphilic cellulose ethers for amorphous solid dispersion via olefin cross-metathesis and thiol-Michael addition†
- [4] Correction: The physical properties of supramolecular peptide assemblies: from building block association to technological applications
- [5] Low temperature chemical vapour deposition of ruthenium and ruthenium dioxide on polymer surfaces
- [6] Contents list
- [7] Instant hydrogel formation of terpyridine-based complexes triggered by DNA via non-covalent interaction†
- [8] Citrus limetta fruit waste management by liquefaction using hydrogen-donor solvent
- [9] Effects of magnesium silicate on the mechanical properties, biocompatibility, bioactivity, degradability, and osteogenesis of poly(butylene succinate)-based composite scaffolds for bone repair
- [10] Synthetic strategies for hollow particles with open holes on their surfaces










